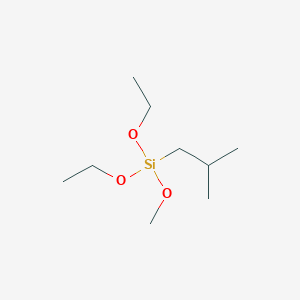

Silane, diethoxymethoxy(2-methylpropyl)-

Description

Overview of Alkoxysilane Hydrolysis and Condensation Fundamentals

The functionality of alkoxysilanes is primarily derived from a two-step chemical process: hydrolysis and condensation. researchgate.netnih.gov

Hydrolysis: In the presence of water, the alkoxy groups (such as methoxy (B1213986) and ethoxy) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. nih.govgelest.com This reaction can be catalyzed by either acids or bases. unm.edu The general reaction is as follows: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si). gelest.comuni-saarland.de This process releases a molecule of water or alcohol and results in the formation of a durable, cross-linked polysiloxane network. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov or ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The rates of these reactions are influenced by several factors, including pH, the concentration of water, the type of solvent, and the steric and inductive effects of the organic substituent on the silicon atom. tandfonline.comnih.gov

Specific Focus: Silane (B1218182), diethoxymethoxy(2-methylpropyl)- as a Model Compound

Silane, diethoxymethoxy(2-methylpropyl)- serves as an excellent model compound for illustrating the principles of alkoxysilane chemistry. Its structure contains three hydrolyzable alkoxy groups—two ethoxy and one methoxy—and a non-hydrolyzable 2-methylpropyl (isobutyl) group attached to the silicon atom.

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

70776-21-5 |

|---|---|

Molecular Formula |

C9H22O3Si |

Molecular Weight |

206.35 g/mol |

IUPAC Name |

diethoxy-methoxy-(2-methylpropyl)silane |

InChI |

InChI=1S/C9H22O3Si/c1-6-11-13(10-5,12-7-2)8-9(3)4/h9H,6-8H2,1-5H3 |

InChI Key |

NZDYJVYQVAVJAF-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CC(C)C)(OC)OCC |

Origin of Product |

United States |

Hydrolytic and Condensation Reaction Mechanisms of Diethoxymethoxy 2 Methylpropyl Silane

Detailed Mechanistic Pathways

The transformation of diethoxymethoxy(2-methylpropyl)silane from a monomeric species into a polysiloxane network proceeds through hydrolysis and condensation reactions, which can be catalyzed by either acids or bases. unm.edusci-hub.st These reactions occur via bimolecular displacement pathways. unm.edu Under acidic conditions, the mechanism involves the protonation of substituents on the silicon atom, whereas, in basic environments, hydroxyl or silanolate anions directly attack the silicon center. unm.edu

Acid-Catalyzed Hydrolysis and Condensation Mechanisms

In acidic media, the hydrolysis and condensation of alkoxysilanes are generally faster than in neutral conditions. The mechanism is characterized by an initial protonation step that activates the silicon center for subsequent reactions.

The acid-catalyzed hydrolysis of diethoxymethoxy(2-methylpropyl)silane is initiated by the rapid and reversible protonation of one of the alkoxy groups (methoxy or ethoxy) by a hydronium ion. unm.edugelest.com This protonation of the oxygen atom in the Si-OR bond makes the corresponding alcohol a better leaving group.

Following protonation, the silicon atom becomes more electrophilic and thus more susceptible to nucleophilic attack. nih.gov A water molecule then acts as a nucleophile, attacking the silicon center. This attack leads to the formation of a transition state with a pentacoordinate silicon atom. researchgate.net The process culminates in the displacement of a protonated alkoxy group, which is released as an alcohol molecule (methanol or ethanol), and the formation of a silanol (B1196071) (Si-OH) group. nih.gov This mechanism is generally considered a bimolecular nucleophilic substitution (SN2) type reaction at the silicon atom. google.com The condensation reaction follows a similar pathway, where a protonated silanol group is attacked by a neutral silanol. nih.gov

The structure of the alkyl group attached to the silicon atom significantly influences the reaction rates in acid-catalyzed hydrolysis. tandfonline.com The 2-methylpropyl (isobutyl) group in diethoxymethoxy(2-methylpropyl)silane exerts both electronic and steric effects.

Electronic Effects: Alkyl groups, such as the 2-methylpropyl group, are electron-donating. unm.edu This inductive effect helps to stabilize the partial positive charge that develops on the silicon atom in the transition state of the SN2 reaction. nih.gov Consequently, electron-providing substituents increase the rate of hydrolysis in acidic media. nih.gov The rate of acid-catalyzed hydrolysis generally increases with a higher degree of alkyl substitution for this reason. unm.edugelest.com

| Alkyl Substitution (x in (CH₃)ₓSi(OC₂H₅)₄₋ₓ) | Relative Rate (Acidic) | Relative Rate (Basic) |

|---|---|---|

| 0 (TEOS) | 1 | 100 |

| 1 (CH₃Si(OC₂H₅)₃) | 10 | 10 |

| 2 ((CH₃)₂Si(OC₂H₅)₂) | 100 | 1 |

| 3 ((CH₃)₃SiOC₂H₅) | 1000 | 0.1 |

This table illustrates the general trend observed for methylethoxysilanes, where increasing alkyl substitution accelerates hydrolysis under acidic conditions and retards it under basic conditions, based on inductive effects. unm.edu

Base-Catalyzed Hydrolysis and Condensation Mechanisms

Under basic conditions, the mechanism for hydrolysis and condensation differs significantly from the acid-catalyzed pathway, primarily involving direct nucleophilic attack on the neutral silane (B1218182) molecule.

In a basic medium, the hydrolysis of diethoxymethoxy(2-methylpropyl)silane proceeds via a direct nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻). unm.edu This reaction follows a bimolecular nucleophilic substitution (SN2-Si) mechanism, forming a negatively charged, pentacoordinate transition state or intermediate. nih.govafinitica.com This intermediate then expels an alkoxide ion (RO⁻) to form a silanol group. researchgate.net

Similarly, the condensation reaction is catalyzed by the attack of a deprotonated silanolate anion (R₃Si-O⁻) on a neutral silanol or alkoxysilane molecule. nih.gov This mechanism leads to the formation of more highly branched and condensed silica (B1680970) clusters compared to acid-catalyzed reactions. unm.edunih.gov

Both steric and electronic effects significantly control the rate of base-catalyzed hydrolysis and condensation. tandfonline.com

Electronic Effects: In contrast to the acid-catalyzed mechanism, electron-donating groups like the 2-methylpropyl substituent decrease the rate of base-catalyzed hydrolysis. nih.gov By increasing the electron density on the silicon atom, the 2-methylpropyl group makes the silicon center less electrophilic and therefore less susceptible to attack by the nucleophilic hydroxide or silanolate anion. unm.edu Conversely, electron-withdrawing groups accelerate the reaction under basic conditions. tandfonline.com

Steric Effects: Steric hindrance is a major factor in base-catalyzed reactions. nih.gov The bulky, branched 2-methylpropyl group, along with the ethoxy groups, creates steric crowding around the silicon atom. This crowding impedes the approach of the nucleophile (OH⁻ or R₃Si-O⁻), thereby slowing down the reaction rate. unm.eduafinitica.com In the SN2-Si mechanism, the transition state is more sterically crowded than the reactants, making the reaction highly sensitive to the size of the substituents on the silicon atom. tandfonline.com Therefore, the rate of base-catalyzed hydrolysis decreases as the size and branching of the alkyl group increase. unm.edu

| Factor | Effect on Acid-Catalyzed Rate | Effect on Base-Catalyzed Rate | Governing Principle |

|---|---|---|---|

| Electron-Donating Alkyl Group (e.g., 2-methylpropyl) | Increase | Decrease | Inductive Effect unm.edunih.gov |

| Steric Bulk of Alkyl Group | Decrease | Decrease | Steric Hindrance unm.eduafinitica.com |

| Steric Bulk of Alkoxy Group (Ethoxy vs. Methoxy) | Decrease | Decrease | Steric Hindrance gelest.com |

Kinetic Studies and Reaction Rate Determinants

The kinetics of hydrolysis and condensation for alkoxysilanes, including diethoxymethoxy(2-methylpropyl)silane, are sensitive to several key experimental variables. These factors collectively determine the rate at which the silane is converted into reactive silanol intermediates and subsequently into a polysiloxane network.

Influence of pH and Water Concentration on Reaction Kinetics

The pH of the aqueous solution is a critical determinant of the hydrolysis rate. The reaction is catalyzed by both acids and bases, exhibiting a minimum rate in the neutral pH range of approximately 6.5 to 7. afinitica.com

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis mechanism begins with the rapid protonation of an oxygen atom on one of the alkoxy groups. nih.govgelest.com This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule. nih.gov This process is generally faster than base-catalyzed hydrolysis. gelest.com

Alkaline Conditions (pH > 7): In a basic medium, the reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. nih.govscispace.com This forms a pentacoordinate silicon intermediate which then expels an alkoxide ion.

The concentration of water, a primary reactant, also plays a crucial role. Stoichiometrically, a specific water-to-silane ratio is required to fully hydrolyze all alkoxy groups. nih.gov Increasing the water concentration generally enhances the rate of hydrolysis up to a certain point. However, an excessive amount of water can inhibit the reaction, likely due to the limited solubility of the organoalkoxysilane in the aqueous phase. nih.gov The water content is also a determining factor in whether the subsequent polymerization occurs through water condensation or alcohol condensation. nih.gov

| Condition | Effect on Hydrolysis Rate | Dominant Mechanism |

|---|---|---|

| Acidic pH | High | Protonation of alkoxy group followed by nucleophilic attack by H₂O |

| Neutral pH | Minimum/Slow | Uncatalyzed hydrolysis |

| Alkaline pH | High | Nucleophilic attack by OH⁻ on the silicon atom |

| Increasing Water Concentration | Increases rate to a limit | Provides more reactant for hydrolysis |

| Excess Water Concentration | May decrease rate | Reduced silane solubility |

Impact of Solvent Polarity and Dielectric Constant

While considered a secondary factor, the choice of solvent can influence reaction kinetics. nih.gov The hydrolysis of diethoxymethoxy(2-methylpropyl)silane is often carried out in a co-solvent system, such as an ethanol (B145695)/water mixture, to ensure miscibility of the reactants. researchgate.netresearchgate.net The polarity of the solvent system affects the solubility of the relatively nonpolar silane. nih.gov An increase in solvent polarity can enhance the solubility of the silane in the aqueous phase, thereby facilitating the interaction between the silane and water molecules and promoting a higher hydrolysis rate. nih.gov The formation of hydrogen bonds between polar solvents and the silane can further enhance this effect. nih.gov

Temperature Dependence and Activation Energies

The rates of hydrolysis and condensation reactions are significantly dependent on temperature. An increase in temperature accelerates all processes: hydrolysis, condensation, and potentially side reactions. researchgate.net This relationship is generally described by the Arrhenius equation, where the rate constant increases exponentially with temperature. For instance, studies on γ-glycidoxypropyltrimethoxysilane (γ-GPS) showed that increasing the temperature from 26°C to 70°C dramatically accelerates both hydrolysis and condensation. researchgate.net

| Compound | Condition | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Methyltriethoxy silane (MTES) | pH 3.134 | 57.61 kJ mol⁻¹ | nih.gov |

| Methyltriethoxy silane (MTES) | pH 3.83 | 97.84 kJ mol⁻¹ | nih.gov |

| Tetraethoxy silane (TEOS) | pH 3.134 | 31.52 kJ mol⁻¹ | nih.gov |

| γ-glycidoxypropyltrimethoxysilane (γ-GPS) | Epoxy Ring Opening | 68.4 kJ/mol | researchgate.net |

Molecular Structure-Reactivity Relationships

The specific arrangement of substituents around the central silicon atom in diethoxymethoxy(2-methylpropyl)silane dictates its reactivity. The interplay between the non-hydrolyzable alkyl group and the different hydrolyzable alkoxy groups is key to understanding its behavior.

Role of the 2-Methylpropyl Substituent: Inductive and Steric Effects

The reactivity of an alkoxysilane is governed by a competition between the steric hindrance and the inductive effects of its organic substituent. nih.gov

Inductive Effect: The 2-methylpropyl (isobutyl) group is an electron-donating alkyl group. Through a positive inductive effect (+I), it increases the electron density at the silicon atom. This makes the silicon slightly less electrophilic and therefore less susceptible to nucleophilic attack, which can marginally slow down the hydrolysis rate.

Steric Effect: Perhaps more significantly, the branched structure of the 2-methylpropyl group exerts steric hindrance around the silicon center. researchgate.net This bulkiness physically impedes the approach of the nucleophile (a water molecule or hydroxide ion) to the silicon atom, thereby slowing the rate of hydrolysis compared to silanes with smaller, linear alkyl groups like methyl or propyl. nih.govtaylorfrancis.com In most cases, the steric hindrance of the organic group is a dominant factor in reducing hydrolysis rates. nih.gov

Comparative Analysis of Mixed Ethoxy and Methoxy (B1213986) Groups on Hydrolysis Selectivity

Diethoxymethoxy(2-methylpropyl)silane possesses two different types of hydrolyzable alkoxy groups: one methoxy group (-OCH₃) and two ethoxy groups (-OCH₂CH₃). There is a significant difference in the hydrolysis rates of these groups. The methoxy group is generally more reactive and hydrolyzes much faster than the ethoxy group. shinetsusilicone-global.comresearchgate.net

This difference in reactivity is primarily attributed to steric factors. gelest.com The smaller size of the methoxy group presents less steric hindrance to an incoming nucleophile compared to the bulkier ethoxy group. researchgate.net As a result, the silicon atom is more accessible at the methoxy-substituted site. Studies have shown that a methoxysilane (B1618054) can hydrolyze 6 to 10 times faster than a comparable ethoxysilane. gelest.com

Therefore, the hydrolysis of diethoxymethoxy(2-methylpropyl)silane proceeds in a stepwise and selective manner. The methoxy group is preferentially cleaved first, yielding a diethoxy(2-methylpropyl)silanol intermediate. This initial, faster hydrolysis of the methoxy group can then promote the subsequent, slower hydrolysis of the two ethoxy groups. gelest.com

| Alkoxy Group | Relative Size | Relative Hydrolysis Rate | Primary Reason |

|---|---|---|---|

| Methoxy (-OCH₃) | Smaller | Faster | Less steric hindrance |

| Ethoxy (-OCH₂CH₃) | Larger | Slower | Greater steric hindrance |

Oligomerization Pathways and Siloxane Network Formation

The hydrolytic and condensation reactions of diethoxymethoxy(2-methylpropyl)silane are fundamental to the formation of larger, more complex structures, including oligomers and ultimately a cross-linked siloxane network. This process, often referred to as a sol-gel transition, is a cornerstone of its application in materials science. The progression from monomeric silane to a networked polymer involves a series of competing and sequential reactions.

Following the initial hydrolysis of the ethoxy and methoxy groups to form silanol (-Si-OH) functionalities, condensation reactions commence. These reactions can proceed through two primary pathways: water-producing condensation (reaction between two silanol groups) and alcohol-producing condensation (reaction between a silanol group and an unhydrolyzed alkoxy group). The relative rates of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts.

The oligomerization of diethoxymethoxy(2-methylpropyl)silane begins with the formation of dimers, trimers, and larger linear or cyclic structures. The presence of the non-hydrolyzable 2-methylpropyl (isobutyl) group introduces steric hindrance, which can influence the rate and geometry of these early-stage oligomers. Compared to smaller alkyl groups, the bulkier isobutyl group can slow down the condensation rate and favor the formation of less sterically hindered structures, such as linear chains or larger cyclic rings, over more compact, highly branched oligomers.

As the concentration of oligomers increases, the likelihood of intermolecular condensation reactions leading to the formation of a three-dimensional siloxane network (Si-O-Si) also increases. This network formation is characterized by a significant increase in viscosity, eventually leading to the formation of a gel. The structure of the final siloxane network is not perfectly ordered and contains a distribution of different-sized pores and a certain concentration of residual, unreacted silanol and alkoxy groups.

Detailed research into the specific oligomerization pathways of diethoxymethoxy(2-methylpropyl)silane is not extensively documented in publicly available literature. However, the general principles of alkoxysilane condensation provide a strong framework for understanding its behavior. The interplay between the different hydrolysis rates of the methoxy and ethoxy groups, combined with the steric influence of the isobutyl group, dictates the kinetic and thermodynamic landscape of oligomerization and network formation.

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically Si NMR) are instrumental in studying these processes. By monitoring the chemical shifts, it is possible to identify and quantify the various silicon species present in the reacting mixture, from the initial monomer to different oligomeric structures and fully condensed network nodes. This allows for the elucidation of the reaction kinetics and the structural evolution of the siloxane network.

The table below summarizes the expected progression of species during the oligomerization and network formation of diethoxymethoxy(2-methylpropyl)silane, based on general sol-gel chemistry principles.

| Stage of Reaction | Predominant Silicon Species | Structural Characteristics |

| Initial Hydrolysis & Condensation | Monomers, Dimers, Trimers | Formation of silanol groups and initial Si-O-Si linkages. A mix of linear and small cyclic structures is expected. |

| Oligomerization | Low Molecular Weight Oligomers (n=4-10) | Growth of linear and branched chains, as well as larger cyclic structures. The viscosity of the solution begins to increase. |

| Gelation (Network Formation) | High Molecular Weight Polymers | Extensive cross-linking between oligomers leads to the formation of a continuous, sample-spanning network. |

| Aging and Curing | Cross-linked Siloxane Network | Further condensation reactions occur within the gel, strengthening the network, reducing the number of residual silanol groups, and potentially causing shrinkage. |

Polymerization Chemistry and Sol Gel Processing of Diethoxymethoxy 2 Methylpropyl Silane

Sol-Gel Transition Mechanisms and Network Formation

The transition from a solution of diethoxymethoxy(2-methylpropyl)silane monomers to a solid gel network is a multi-step process. It begins with the formation of reactive silanol (B1196071) groups, followed by their polymerization into oligomeric species, and culminates in the formation of an extended, cross-linked structure.

The initiation of the sol-gel process for diethoxymethoxy(2-methylpropyl)silane occurs through the hydrolysis of its alkoxy groups (diethoxy and methoxy) in the presence of water. This reaction, which can be catalyzed by either an acid or a base, results in the formation of silanol groups (-Si-OH) and the corresponding alcohols (ethanol and methanol). researchgate.net

Hydrolysis Reaction: Si(CH₂CH(CH₃)₂)(OCH₂CH₃)₂(OCH₃) + 3H₂O → Si(CH₂CH(CH₃)₂)(OH)₃ + 2CH₃CH₂OH + CH₃OH

These newly formed silanol groups are highly reactive and readily undergo condensation reactions. nih.gov Condensation can occur between two silanol groups (water condensation) or between a silanol group and an alkoxy group (alcohol condensation), both resulting in the formation of a siloxane (Si-O-Si) bond, which is the backbone of the resulting polymer network. researchgate.net

Condensation Reactions: -≡Si-OH + HO-Si≡- → -≡Si-O-Si≡- + H₂O -≡Si-OR + HO-Si≡- → -≡Si-O-Si≡- + ROH

At the initial stages, these condensation reactions lead to the formation of dimers, trimers, and other low-molecular-weight oligomeric species. nih.gov As the reactions continue, these oligomers grow in size and complexity, forming what can be described as polysilicic acids. nih.govnih.gov The bulky 2-methylpropyl group can sterically hinder the approach of other molecules, which may slow the rate of condensation compared to smaller alkoxysilanes. osti.gov

As the oligomeric species increase in size and concentration within the sol, they begin to interact and link together. This process of aggregation and cross-linking eventually leads to the formation of a single, continuous network that spans the entire volume of the liquid medium. nih.govnih.gov This point in the reaction is known as the gel point, where the sol transitions into a gel.

The structure of this three-dimensional network is heavily influenced by the reaction conditions. The gel can be envisioned as a diphasic system, comprising a solid inorganic network and a liquid phase entrapped within its pores. wikipedia.org The evolution of this network involves the flocculation of sol particles, which encourages the formation of more covalent siloxane bonds between them, solidifying the structure. nih.gov The final architecture of the gel, whether it is composed of discrete particles or a more continuous polymer-like network, is determined by the parameters controlling the hydrolysis and condensation rates. wikipedia.org

Control of Polymerization Parameters

The kinetics of the sol-gel process and the properties of the resulting material can be precisely controlled by manipulating various reaction parameters. For diethoxymethoxy(2-methylpropyl)silane, the most critical factors include the molar ratio of water to silane (B1218182), the type and concentration of the catalyst, and the solvent system used. nih.gov

The amount of water relative to the amount of silane is a crucial parameter in the sol-gel process. osti.gov For the complete hydrolysis of diethoxymethoxy(2-methylpropyl)silane, which has three hydrolyzable alkoxy groups, a stoichiometric water-to-silane molar ratio of 3:1 is required.

The actual ratio used can significantly impact the process:

Sub-stoichiometric Ratios (less than 3:1): With insufficient water, hydrolysis is incomplete. This results in a network that contains a significant number of unreacted alkoxy groups. The condensation process is slower, and gelation may be significantly delayed or not occur at all.

Stoichiometric and Super-stoichiometric Ratios (3:1 and greater): Using an excess of water generally accelerates the hydrolysis reaction, ensuring that a high concentration of silanol groups is available for condensation. osti.gov This typically leads to a more highly cross-linked and denser gel network.

The pH of the reaction mixture, controlled by the addition of an acid or base catalyst, has a profound effect on the relative rates of hydrolysis and condensation, and thus on the final structure of the gel. nih.govresearchgate.net

Acidic Conditions (e.g., HCl): Under acidic conditions, the hydrolysis reaction is rapid, while the condensation reaction is relatively slow. nih.gov This reaction pathway tends to produce weakly branched, chain-like polymers. As these chains interlink, they form a microporous gel that is often transparent. The mechanism is believed to proceed via an SN1-like pathway. journalcsij.comresearchgate.net

Basic Conditions (e.g., NH₄OH): In a basic environment, the condensation reaction is generally faster than hydrolysis. nih.gov This leads to the formation of highly branched, particle-like clusters. These clusters then aggregate to form the gel network, which is typically more particulate and may appear opaque or translucent. The mechanism for base-catalyzed hydrolysis is proposed to be an SN2-like process. journalcsij.comresearchgate.net

The table below summarizes the general effects of acidic versus basic catalysts on the sol-gel polymerization of alkoxysilanes.

| Parameter | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) |

|---|---|---|

| Relative Reaction Rates | Hydrolysis is fast; Condensation is slow | Hydrolysis is slow; Condensation is fast |

| Resulting Polymer Structure | Primarily linear or randomly branched polymers | Highly branched clusters |

| Final Gel Appearance | Often transparent and dense | Often opaque/translucent and porous (colloidal) |

| Network Formation | Entanglement of polymer chains | Aggregation of colloidal particles |

Due to the hydrophobic nature of the 2-methylpropyl group, diethoxymethoxy(2-methylpropyl)silane is largely immiscible with water. To facilitate a homogeneous reaction, a cosolvent is typically required. Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used for this purpose, as they are miscible with both the silane and water.

The choice of solvent can influence several aspects of the sol-gel process:

Solubility: The cosolvent ensures that the silane, water, and catalyst are all in the same phase, allowing the reaction to proceed.

Reaction Kinetics: The solvent can affect the rates of hydrolysis and condensation. For instance, the presence of the product alcohol (ethanol or methanol) can, according to Le Chatelier's principle, slow down the hydrolysis reaction. nih.gov

Evaporation Rate: The volatility of the solvent affects the drying stage of the gel, which in turn influences the porosity and density of the final material.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with water molecules and silanol groups, thereby modifying their reactivity. researchgate.net

Microstructure and Morphology Control

The sol-gel process, a versatile method for producing solid materials from small molecules, allows for precise control over the final material's microstructure and morphology. For diethoxymethoxy(2-methylpropyl)silane, the hydrolysis and condensation reactions are pivotal in defining the characteristics of the resulting silica-based network.

Influence of Reaction Conditions on Particle Size and Polydispersity

The particle size and polydispersity of silica (B1680970) networks derived from diethoxymethoxy(2-methylpropyl)silane are critically dependent on several reaction conditions. These parameters govern the relative rates of hydrolysis and condensation, which in turn dictate the nucleation and growth of particles. Key influencing factors include:

pH: The acidity or basicity of the reaction medium is a primary determinant of the reaction pathway. Acidic conditions typically lead to faster hydrolysis and slower condensation, promoting the formation of extended, less-branched polymer chains. Conversely, basic conditions catalyze the condensation reaction, favoring the formation of more compact, highly branched clusters and discrete spherical particles.

Catalyst: The choice of acid or base catalyst affects the kinetics of both hydrolysis and condensation. For instance, specific catalysts can favor either inter-particle or intra-particle condensation, thereby influencing the final particle size and the degree of cross-linking.

Water-to-Silane Ratio (r): This ratio significantly impacts the extent of hydrolysis. A higher water-to-silane ratio generally leads to more complete hydrolysis of the alkoxy groups, resulting in a higher concentration of silanol groups available for condensation. This can lead to faster nucleation and the formation of smaller particles.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster particle formation. However, the relative effect on each reaction can vary, influencing the final particle characteristics.

The interplay of these factors allows for the tailoring of particle size from the nanometer to the micrometer scale and the control of polydispersity, which is crucial for applications requiring uniform particle characteristics.

| Reaction Condition | Effect on Particle Size | Effect on Polydispersity |

| pH | Acidic pH tends to produce smaller, more linear particles, while basic pH favors larger, spherical particles. | Polydispersity can be controlled by carefully adjusting the pH to manage nucleation and growth rates. |

| Catalyst | The type and concentration of the catalyst influence the balance between hydrolysis and condensation, affecting the final particle dimensions. | A well-chosen catalyst can lead to a narrow particle size distribution. |

| Water/Silane Ratio | Higher ratios can lead to smaller particles due to faster nucleation. | Can be optimized to achieve low polydispersity. |

| Temperature | Increased temperature generally accelerates particle growth, leading to larger sizes. | Temperature control is critical for maintaining a narrow size distribution. |

Formation of Organically Modified Silicas (ORMOSILs) and Silsesquioxanes

The presence of the non-hydrolyzable 2-methylpropyl group in diethoxymethoxy(2-methylpropyl)silane is key to the formation of Organically Modified Silicas, commonly known as ORMOSILs. mdpi.com This organic moiety is covalently bonded to the silicon atom and becomes an integral part of the final silica network.

ORMOSILs are hybrid materials that combine the properties of both organic polymers and inorganic glasses. wikipedia.org The 2-methylpropyl group imparts hydrophobicity and can influence the mechanical properties, such as flexibility and toughness, of the resulting material. The co-condensation of diethoxymethoxy(2-methylpropyl)silane with other alkoxysilanes, such as tetraethoxysilane (TEOS), allows for the precise tuning of the organic content and, consequently, the material's properties. mdpi.com

Silsesquioxanes are a specific class of organosilicon compounds with the general formula (RSiO1.5)n, where R is an organic group. The polymerization of diethoxymethoxy(2-methylpropyl)silane, which contains one organic substituent per silicon atom, naturally leads to the formation of silsesquioxane-like structures within the silica network. Under specific conditions, well-defined polyhedral oligomeric silsesquioxanes (POSS) can be formed. These cage-like molecules can act as building blocks for more complex nanostructured materials. The formation of these structures is a competitive process against the formation of random, gelled networks. researchgate.net

| Material | Description | Key Features from Diethoxymethoxy(2-methylpropyl)silane |

| ORMOSILs | Hybrid organic-inorganic materials. wikipedia.org | The 2-methylpropyl group provides organic character, influencing properties like hydrophobicity and flexibility. |

| Silsesquioxanes | Compounds with the general formula (RSiO1.5)n. | The single 2-methylpropyl group per silicon atom leads to the formation of these structures. |

Tailoring Porosity and Surface Area of Gel Structures

Key strategies for tailoring porosity and surface area include:

Control of Condensation Rate: As previously discussed, reaction conditions like pH and catalyst concentration influence the rate of condensation. Slower condensation rates can lead to more open, porous structures with higher surface areas.

Aging: After the initial gelation, the material can be aged in its mother liquor. During aging, processes like Ostwald ripening and further cross-linking can occur, which can alter the pore structure.

Drying Method: The method used to remove the solvent from the gel network is crucial in determining the final porosity. Supercritical drying is often employed to produce aerogels, which are highly porous materials with very high surface areas, by avoiding the collapse of the delicate gel structure that occurs during conventional evaporative drying.

Use of Porogens: The addition of templates or porogens, such as surfactants or organic polymers, during the sol-gel process can be used to create well-defined pore structures. These templates are later removed, typically by calcination or solvent extraction, leaving behind a porous network.

By carefully controlling these factors, materials with specific pore sizes (microporous, mesoporous, or macroporous) and high surface areas can be engineered for applications in catalysis, separation, and sensing.

Advanced Polymerization Techniques Involving Silanes

While sol-gel polymerization is the most common route for forming networks from alkoxysilanes, other advanced polymerization techniques can also involve silane monomers, leading to polymers with unique architectures and properties.

Dehydrocoupling Polymerization for Poly(silylether) Synthesis

Dehydrocoupling polymerization is a powerful method for the formation of silicon-oxygen bonds, leading to the synthesis of poly(silylether)s. d-nb.infodicp.ac.cn This reaction typically involves the coupling of a hydrosilane (containing a Si-H bond) with an alcohol, releasing hydrogen gas as the only byproduct. dicp.ac.cnuwaterloo.ca While diethoxymethoxy(2-methylpropyl)silane does not possess a hydrosilane functionality, its precursor in a hypothetical synthetic route, diethoxy(hydrido)(2-methylpropyl)silane, could potentially be used in such a polymerization.

The dehydrocoupling polymerization is often catalyzed by transition metal complexes, with catalysts based on elements like iron, copper, rhodium, and palladium being reported. d-nb.infodicp.ac.cnuwaterloo.ca The reaction proceeds via a step-growth mechanism, and the properties of the resulting poly(silylether)s, such as molecular weight and thermal stability, can be influenced by the choice of catalyst and reaction conditions. d-nb.infonih.gov

| Polymerization Technique | Description | Relevance to Diethoxymethoxy(2-methylpropyl)silane Chemistry |

| Dehydrocoupling Polymerization | Catalytic reaction between a hydrosilane and an alcohol to form a Si-O bond and H2. dicp.ac.cnuwaterloo.ca | A related hydrosilane precursor could be used to synthesize poly(silylether)s. |

Anionic Stitching Polymerization for Sila-Cyclic Olefin Polymers

Anionic stitching polymerization is a more specialized technique used to create polymers with complex, fused sila-bicyclic structures in their main chain. rsc.org This method has been successfully applied to the polymerization of styryl(vinyl)silanes. rsc.org The reaction is initiated by an anionic species, and the polymerization proceeds through a series of intramolecular and intermolecular addition reactions.

The applicability of anionic stitching polymerization to a compound like diethoxymethoxy(2-methylpropyl)silane would require the introduction of appropriate polymerizable groups, such as vinyl or styryl moieties, onto the silicon atom in place of the alkoxy or alkyl groups. If such a functionalized monomer were synthesized, this polymerization technique could potentially lead to novel polymers with unique thermal and optical properties.

Based on the conducted research, there is no publicly available scientific literature detailing the specific process of Group Transfer Polymerization (GTP) involving "Silane, diethoxymethoxy(2-methylpropyl)-" in the presence of other hydrosilanes.

Group Transfer Polymerization is a well-established method for the controlled polymerization of certain monomers, often initiated by silyl (B83357) ketene (B1206846) acetals. The literature describes GTP systems where hydrosilanes are used in conjunction with a catalyst to generate the active initiator in situ through the hydrosilylation of a monomer. While this general mechanism is understood for various hydrosilanes and monomers, specific studies and research findings concerning the participation or influence of diethoxymethoxy(2-methylpropyl)silane in such reactions are not documented in the available resources.

Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on the polymerization chemistry of diethoxymethoxy(2-methylpropyl)silane within the specific context of Group Transfer Polymerization in the presence of hydrosilanes as outlined in the request.

Applications of Diethoxymethoxy 2 Methylpropyl Silane in Advanced Materials Science

Surface Modification and Interfacial Adhesion Enhancement

The primary application of diethoxymethoxy(2-methylpropyl)silane lies in its ability to modify surfaces and enhance adhesion at the interface between different materials. This is particularly crucial in composite materials where inorganic fillers or reinforcements are incorporated into a polymer matrix.

The efficacy of silane (B1218182) coupling agents, including diethoxymethoxy(2-methylpropyl)silane, is attributed to their dual reactivity, enabling them to form a stable bridge at the interface.

The adhesion mechanism of silane coupling agents is primarily explained by the chemical bond theory. This process involves several steps:

Hydrolysis: The ethoxy and methoxy (B1213986) groups on the silicon atom of diethoxymethoxy(2-methylpropyl)silane hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, and ceramics, forming stable covalent oxane bonds (Si-O-Substrate).

Interfacial Bonding: The 2-methylpropyl group, being organophilic, can physically entangle or in some cases, react with the polymer matrix during curing or processing. This creates a strong and durable link between the inorganic and organic phases.

This chemical linkage significantly improves the transfer of stress from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite material.

Diethoxymethoxy(2-methylpropyl)silane is utilized to alter the surface properties of a variety of inorganic materials. The treatment of these substrates with the silane renders their surfaces more compatible with organic polymers.

Glass: The surface of glass is rich in hydroxyl groups, making it an ideal candidate for silanization. Treating glass fibers or flakes with this silane improves their adhesion to polymer matrices in composites.

Metals: Metal surfaces, particularly those with a native oxide layer (e.g., aluminum, steel), possess hydroxyl groups that can react with the silanol groups of the hydrolyzed silane. This treatment enhances the adhesion of paints, coatings, and adhesives to the metal surface, improving corrosion resistance and durability.

Ceramics and Fillers: Inorganic fillers such as silica (B1680970), alumina, and various clays (B1170129) are often treated with silanes to improve their dispersion in and bonding with the polymer matrix. This results in composites with enhanced mechanical properties and reduced water absorption.

The 2-methylpropyl group of the silane provides a non-polar, hydrophobic character to the treated surface, which is beneficial for compatibility with many common polymers.

In polymer composites, the uniform dispersion of inorganic fillers is crucial for achieving desired properties. Untreated fillers tend to agglomerate due to their hydrophilic nature, leading to stress concentration points and poor mechanical performance.

Treatment with diethoxymethoxy(2-methylpropyl)silane modifies the filler surface from hydrophilic to hydrophobic. This change in surface energy reduces the tendency of the filler particles to agglomerate and promotes better wetting by the polymer matrix. The improved dispersion and interfacial adhesion result in a more homogeneous composite material with significantly enhanced properties.

Table 1: Effects of Silane Treatment on Polymer Composite Properties

| Property | Untreated Filler | Silane-Treated Filler |

| Tensile Strength | Lower | Higher |

| Flexural Modulus | Lower | Higher |

| Impact Strength | Lower | Higher |

| Water Absorption | Higher | Lower |

| Filler Dispersion | Poor (Agglomeration) | Good (Homogeneous) |

This table represents the general effects of alkyl-functional silanes on filled polymer composites.

The 2-methylpropyl group of diethoxymethoxy(2-methylpropyl)silane is a branched alkyl chain that imparts a hydrophobic character to surfaces it modifies. When applied to a substrate, the silane forms a low-surface-energy layer. This layer repels water, leading to the formation of beads of water with a high contact angle, a characteristic of a hydrophobic surface.

For the creation of superhydrophobic surfaces, which exhibit extremely high water contact angles and low roll-off angles, surface roughness at the micro- or nanoscale is also required. Diethoxymethoxy(2-methylpropyl)silane can be used in conjunction with techniques that create this necessary roughness. For instance, it can be used to functionalize silica nanoparticles, which are then deposited onto a surface to create a hierarchical structure. The combination of the low surface energy provided by the silane and the surface roughness results in a superhydrophobic surface with self-cleaning properties. A study on a similar compound, triethoxy(2-methylpropyl)silane, demonstrated that it can effectively inhibit water ingress into the nanometer pores of calcium silicate (B1173343) hydrate (B1144303) gels by creating a hydrophobic coating. rsc.org

Mechanisms of Silane Coupling Agent Adhesion

Fabrication of Hybrid Organic-Inorganic Materials

The integration of organic and inorganic components at the molecular level has given rise to a class of materials known as organic-inorganic hybrids. These materials often exhibit a synergistic combination of properties derived from their constituent phases, such as the flexibility and processability of polymers with the hardness and stability of glasses. Within this field, alkoxysilanes like diethoxymethoxy(2-methylpropyl)silane serve as crucial molecular bridges, enabling the formation of covalently linked hybrid networks.

Design and Synthesis of Sol-Gel Derived Hybrid Systems

The sol-gel process is a versatile and widely employed method for the synthesis of hybrid organic-inorganic materials from molecular precursors. This wet-chemical technique involves the hydrolysis and subsequent condensation of metal alkoxides in a suitable solvent. For silane-based systems, this process typically begins with the hydrolysis of alkoxysilane precursors to form silanol groups (Si-OH). These silanols can then condense with each other to form siloxane bridges (Si-O-Si), leading to the gradual evolution of a network structure.

In the context of diethoxymethoxy(2-methylpropyl)silane, the synthesis of hybrid systems would involve its co-hydrolysis and co-condensation with other network-forming precursors, such as tetraethoxysilane (TEOS). The presence of three hydrolyzable groups (two ethoxy and one methoxy) on the silicon atom of diethoxymethoxy(2-methylpropyl)silane allows it to readily participate in the formation of the inorganic siloxane backbone. The non-hydrolyzable 2-methylpropyl group, on the other hand, introduces organic character into the resulting network.

The general reaction scheme can be summarized as follows:

Hydrolysis: The ethoxy and methoxy groups of diethoxymethoxy(2-methylpropyl)silane react with water, often in the presence of an acid or base catalyst, to form silanol groups and the corresponding alcohols (ethanol and methanol).

R-Si(OR')_3 + 3H_2O → R-Si(OH)_3 + 3R'OH (where R is 2-methylpropyl and OR' represents the ethoxy and methoxy groups)

Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Si-OH + HO-Si → Si-O-Si + H_2O

Alcohol-producing condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule.

Si-OH + RO-Si → Si-O-Si + R'OH

The interplay of these reactions leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. With further condensation, these particles link together to form a continuous network that spans the entire volume of the liquid, resulting in a "gel." The properties of the final hybrid material are highly dependent on several factors, including the nature of the precursors, the water-to-silane ratio, the type and concentration of the catalyst, and the reaction temperature.

The incorporation of the 2-methylpropyl group from diethoxymethoxy(2-methylpropyl)silane into the siloxane network imparts a degree of organic character to the final material. This can influence properties such as hydrophobicity, flexibility, and compatibility with organic polymers.

Applications in Coatings with Tailored Properties

The ability to form robust, well-adhered films on a variety of substrates makes sol-gel derived hybrid materials particularly suitable for coating applications. Diethoxymethoxy(2-methylpropyl)silane can be used as a component in these coatings to tailor specific properties, most notably hydrophobicity. The non-polar 2-methylpropyl group, when oriented at the coating-air interface, lowers the surface energy of the coating, leading to water-repellent characteristics.

The formulation of such coatings often involves the preparation of a sol containing diethoxymethoxy(2-methylpropyl)silane, a primary network-forming agent like TEOS, a solvent, water, and a catalyst. This sol is then applied to a substrate via techniques such as dip-coating, spin-coating, or spraying. A subsequent curing step, typically involving heat treatment, is employed to complete the condensation reactions and densify the coating.

The properties of the resulting coating can be precisely controlled by adjusting the composition of the precursor sol. For instance, increasing the concentration of diethoxymethoxy(2-methylpropyl)silane relative to TEOS would be expected to enhance the hydrophobicity of the coating, but it may also affect its mechanical properties, such as hardness and abrasion resistance.

Below is a table illustrating the potential effects of incorporating diethoxymethoxy(2-methylpropyl)silane into a silica-based coating.

| Property | Effect of Increasing Diethoxymethoxy(2-methylpropyl)silane Concentration | Rationale |

| Hydrophobicity | Increase | The non-polar 2-methylpropyl groups decrease the surface energy of the coating. |

| Hardness | Decrease | The organic groups disrupt the dense, highly cross-linked inorganic network. |

| Flexibility | Increase | The organic groups introduce a degree of flexibility into the rigid siloxane network. |

| Adhesion to Substrate | Generally Good | The silanol groups formed during hydrolysis can bond with hydroxyl groups on the substrate surface. |

Encapsulation and Immobilization within Silane-Based Matrices

The porous nature of sol-gel derived materials makes them excellent candidates for the encapsulation and immobilization of a wide variety of guest molecules and particles. The process involves trapping the desired species within the growing siloxane network during the sol-to-gel transition. The mild, low-temperature nature of the sol-gel process allows for the encapsulation of delicate species, such as organic dyes, enzymes, and even cells, without significant degradation.

Diethoxymethoxy(2-methylpropyl)silane can play a crucial role in modifying the local environment within the encapsulating matrix. The presence of the hydrophobic 2-methylpropyl groups can create non-polar domains within the otherwise polar silica matrix. This can be advantageous for several reasons:

Enhanced stability of hydrophobic guest molecules: By providing a more compatible local environment, the hydrophobic pockets can prevent the leaching of non-polar guest species from the matrix.

Improved biocompatibility: For the encapsulation of biological entities, the modification of the matrix with organic groups can lead to a more biocompatible environment.

The design of a sol-gel matrix for a specific encapsulation application requires careful consideration of the interactions between the host matrix and the guest species. The use of functional silanes like diethoxymethoxy(2-methylpropyl)silane provides a powerful tool for tuning the chemical and physical properties of the matrix to meet the specific requirements of the application.

Below is a table summarizing the potential impact of using diethoxymethoxy(2-methylpropyl)silane in a sol-gel encapsulation matrix.

| Feature | Impact of Diethoxymethoxy(2-methylpropyl)silane | Application Example |

| Matrix Polarity | Decreased (more hydrophobic) | Encapsulation of non-polar organic molecules for sensing applications. |

| Pore Size | Can be tailored by controlling condensation rates | Controlled release of drugs or fragrances. |

| Biocompatibility | Potentially improved | Immobilization of enzymes for biocatalysis. |

Advanced Spectroscopic and Analytical Characterization Techniques for Silane, Diethoxymethoxy 2 Methylpropyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organosilane systems. It offers non-destructive, quantitative information about the local chemical environments of silicon, carbon, and hydrogen nuclei.

²⁹Si-NMR spectroscopy is uniquely powerful for probing the silicon-oxygen backbone of materials derived from Silane (B1218182), diethoxymethoxy(2-methylpropyl)-. It directly monitors the progression of condensation reactions by distinguishing between silicon atoms with different numbers of siloxane (Si-O-Si) bonds. researchgate.netresearchgate.net The chemical shifts are typically classified using "T" notation for trifunctional silanes (R-Si(OR')₃), where the superscript 'n' in Tⁿ denotes the number of bridging oxygen atoms attached to the silicon.

T⁰: Represents the unreacted monomer, diethoxymethoxy(2-methylpropyl)silane, with no siloxane bonds.

T¹: Corresponds to a silicon atom at the end of a chain, having formed one Si-O-Si bond.

T²: Represents a silicon atom within a linear chain, connected to two other silicon atoms via siloxane bridges.

T³: Denotes a fully condensed, cross-linked silicon site with three Si-O-Si bonds.

The hydrolysis and condensation process can be quantitatively tracked by observing the decrease in the T⁰ signal and the subsequent appearance and evolution of T¹, T², and T³ signals. ucsb.edu The degree of condensation (DoC) can be calculated from the integrated intensities (I) of these peaks using the formula: DoC (%) = [ (1 × I(T¹)) + (2 × I(T²)) + (3 × I(T³)) ] / [ 3 × (I(T⁰) + I(T¹) + I(T²) + I(T³)) ] × 100.

The chemical shifts for these species are influenced by the specific alkyl and alkoxy groups attached to the silicon. For trialkoxysilanes, these shifts typically occur in distinct regions of the spectrum. researchgate.netunige.ch

Table 1: Typical ²⁹Si-NMR Chemical Shift Ranges for Tⁿ Species in Alkoxysilane Condensation

| Species | Number of Si-O-Si Bonds | Typical Chemical Shift Range (ppm) |

| T⁰ | 0 | -40 to -50 |

| T¹ | 1 | -50 to -60 |

| T² | 2 | -58 to -68 |

| T³ | 3 | -65 to -75 |

Note: These are general ranges; specific values for diethoxymethoxy(2-methylpropyl)silane systems may vary.

By monitoring the relative abundance of these T-species over time, researchers can elucidate reaction kinetics and understand how factors like pH, water concentration, and catalysts influence the final network structure. researchgate.netsol-gel.net

While ²⁹Si-NMR focuses on the inorganic backbone, ¹H-NMR and ¹³C-NMR spectroscopy are used to characterize the organic moieties of the silane molecule—the isobutyl, ethoxy, and methoxy (B1213986) groups.

¹H-NMR Spectroscopy: This technique is highly effective for monitoring the hydrolysis reaction. The signals corresponding to the protons of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups of the parent silane can be integrated and tracked over time. sol-gel.netresearchgate.net As hydrolysis proceeds, these signals decrease in intensity, while new signals corresponding to the released methanol (B129727) and ethanol (B145695) appear. The intensity of the methoxy group's chemical shift, often around 3.5 ppm, continuously decreases as the condensation reaction progresses. sol-gel.netresearchgate.net The protons of the non-hydrolyzable isobutyl group (-CH₂-CH(CH₃)₂) remain attached to the silicon atom and their signals, though they may broaden upon network formation, serve as a stable internal reference.

¹³C-NMR Spectroscopy: This method provides complementary information on the carbon skeleton of the silane. Each unique carbon atom in the isobutyl, ethoxy, and methoxy groups gives a distinct resonance, confirming the structure of the organic part of the molecule. Atypical chemical shifts for methoxy groups can sometimes be observed depending on their conformation relative to other parts of the molecule. nih.gov

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for Silane, diethoxymethoxy(2-methylpropyl)-

| Group | Moiety | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| Isobutyl | Si-C H₂- | ~0.6-0.8 (d) | ~10-15 |

| Isobutyl | -CH₂-C H(CH₃)₂ | ~1.8-2.0 (m) | ~24-26 |

| Isobutyl | -CH(C H₃)₂ | ~0.9-1.0 (d) | ~25-27 |

| Methoxy | Si-O-C H₃ | ~3.5-3.6 (s) | ~50-52 |

| Ethoxy | Si-O-C H₂-CH₃ | ~3.7-3.9 (q) | ~58-60 |

| Ethoxy | Si-O-CH₂-C H₃ | ~1.1-1.3 (t) | ~17-19 |

Note: Predicted values are based on data for analogous compounds. wiley-vch.dersc.org s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are sensitive to the vibrations of specific chemical bonds and are instrumental in identifying functional groups and monitoring chemical transformations in real-time.

FTIR spectroscopy is a widely used technique for studying the hydrolysis and condensation of alkoxysilanes. csic.esscielo.br By monitoring changes in the infrared spectrum over time, one can follow the disappearance of reactant bonds and the appearance of product bonds.

During the reaction of diethoxymethoxy(2-methylpropyl)silane, key spectral changes include:

Consumption of Alkoxy Groups: A decrease in the intensity of bands associated with Si-O-C stretching, typically found in the 1100-1000 cm⁻¹ and 960 cm⁻¹ regions. researchgate.net

Formation of Silanol (B1196071) Groups: The appearance of a broad band in the 3200-3700 cm⁻¹ region, corresponding to O-H stretching in Si-OH groups, and a band around 900 cm⁻¹ for the Si-OH stretching vibration. daneshyari.com

Formation of Siloxane Bonds: The emergence and growth of a strong, broad absorption band between 1000 cm⁻¹ and 1150 cm⁻¹, which is characteristic of the asymmetric stretching vibration of Si-O-Si bonds, indicating network formation. scielo.brresearchgate.net

C-H Bonds: The bands corresponding to the C-H stretching and bending vibrations of the isobutyl group (around 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹) remain relatively stable and can be used for normalization. utwente.nl

Table 3: Key FTIR Vibrational Bands for Monitoring Diethoxymethoxy(2-methylpropyl)silane Condensation

| Wavenumber (cm⁻¹) | Assignment | Significance in Reaction Monitoring |

| ~2870-2960 | C-H stretching (isobutyl, ethoxy) | Stable reference |

| ~1000-1150 | Asymmetric Si-O-Si stretching | Indicates network formation (condensation) |

| ~1100, ~960 | Si-O-C stretching | Indicates presence of unreacted alkoxy groups |

| ~3200-3700 | O-H stretching (in Si-OH) | Indicates presence of intermediate silanol groups |

| ~900 | Si-OH stretching | Indicates presence of intermediate silanol groups |

Note: Wavenumbers are approximate and can shift based on the specific chemical environment and degree of condensation. researchgate.netdtic.miltaylorandfrancis.com

Raman spectroscopy is complementary to FTIR and provides valuable information on the molecular structure of silane-derived materials. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which often produce weak signals in FTIR. Key applications include:

Si-O-Si Network Analysis: The symmetric stretching of Si-O-Si bonds gives rise to strong Raman signals, providing insights into the siloxane network's structure and degree of cross-linking.

Si-C Bond Analysis: The Si-C bond of the isobutyl group produces a distinct Raman signal, allowing for the direct observation of the stable organic-inorganic linkage.

Organic Group Analysis: C-H and C-C vibrations within the isobutyl and alkoxy groups are also Raman active, complementing the data obtained from FTIR.

The combination of Raman and FTIR provides a more complete picture of the vibrational modes within the system, aiding in a thorough structural elucidation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of the parent silane and to identify intermediate species, oligomers, and fragmentation products. In electron ionization (EI-MS), the molecule is fragmented in a predictable manner, providing a characteristic "fingerprint" that can confirm its structure. nist.gov

For Silane, diethoxymethoxy(2-methylpropyl)-, common fragmentation pathways would likely involve the loss of:

A methoxy radical (•OCH₃)

An ethoxy radical (•OCH₂CH₃)

The isobutyl group (•CH₂CH(CH₃)₂)

Combinations of these groups.

Soft ionization techniques, such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), can be used to analyze the reaction mixture during the early stages of condensation. These methods can detect the parent ion as well as dimers, trimers, and other small oligomers, providing direct evidence of the initial steps of network formation. Predicted m/z values for various adducts of the parent molecule can be calculated to aid in spectral interpretation. uni.lu

Thermal Analysis Methods

Thermal analysis techniques are essential for evaluating the performance and stability of materials derived from isobutyl-substituted silanes, particularly for applications involving elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of silsesquioxane polymers and to quantify the organic content in hybrid materials or surface coatings. rsc.org

A typical TGA thermogram for a cured polymer derived from an isobutyl-substituted silane shows several weight loss stages. An initial small weight loss below ~150°C is usually attributed to the evaporation of physically adsorbed water or residual solvent. researchgate.net The main degradation stage, corresponding to the decomposition of the organic isobutyl groups, typically occurs at higher temperatures. The incorporation of the inorganic siloxane (Si-O-Si) backbone generally enhances thermal stability compared to purely organic polymers. scielo.br For functionalized silica (B1680970), the degradation of organic groups has been observed at temperatures below 370°C. researchgate.net In some POSS-epoxy systems, the main degradation has been shifted to a range of 400-600°C. scielo.br The final residual mass at the end of the analysis in an inert atmosphere corresponds to the inorganic silica (SiO₂) content.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 25 - 150 | ~2% | Loss of adsorbed water/solvent |

| 300 - 500 | ~35% | Decomposition of isobutyl side chains |

| > 700 | ~63% (Residual Mass) | Inorganic silica (SiO₂) residue |

Differential Thermal Analysis (DTA), or the closely related Differential Scanning Calorimetry (DSC), is used to detect phase transitions and other thermal events as a function of temperature. For amorphous silsesquioxane polymers, the most important transition is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg is highly dependent on the molecular structure, including the nature of the organic substituent and the degree of cross-linking. The bulky isobutyl group can influence chain mobility and, consequently, the Tg. Incorporating isobutyl-POSS units into other polymer matrices has been shown to significantly affect the final Tg of the material. Studies on copolymers containing isobutylstyryl-POSS have reported a dramatic increase in Tg, demonstrating the reinforcing effect of the silsesquioxane cage structure. nsysu.edu.tw

| Material System | POSS Content (mol%) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|

| PVPh-co-PVP Copolymer | 0 | ~180 |

| PVPh-co-PVP-co-POSS | 0.8 | ~215 |

| PVPh-co-PVP-co-POSS | 3.2 | ~245 |

Data adapted from a study on poly(vinylphenol-co-vinylpyrrolidone-co-isobutylstyryl polyhedral-oligosilsesquioxane) copolymers. nsysu.edu.tw

Scattering and Rheological Techniques

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid suspension. malvernpanalytical.com It is particularly valuable for monitoring the sol-gel process in real-time, tracking the formation and growth of nanoparticles resulting from the hydrolysis and condensation of diethoxymethoxy(2-methylpropyl)silane.

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter (or radius) of the particles via the Stokes-Einstein equation. The primary results from a DLS measurement are the intensity-weighted mean hydrodynamic diameter, known as the Z-average size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. malvernpanalytical.com A PDI value below 0.1 typically indicates a monodisperse sample, while values above 0.4 suggest a broad or multimodal distribution. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Z-Average Diameter | 150 nm | The intensity-weighted mean hydrodynamic diameter of the particle population. horiba.com |

| Polydispersity Index (PDI) | 0.210 | A measure of the width of the particle size distribution. |

| Peak 1 Diameter | 145 nm | The mean diameter of the primary particle population identified in the distribution analysis. malvernpanalytical.com |

Optical Turbidity Scanning for Sol-Gel Kinetics Monitoring

Optical turbidity scanning is a non-invasive technique that provides real-time insights into the hydrolysis and condensation reactions that are fundamental to the sol-gel process. By measuring the transmission and backscattering of light through a sample, it is possible to monitor the evolution of particle size and concentration from the initial sol stage to the formation of a gel network.

In a typical analysis of a "Silane, diethoxymethoxy(2-methylpropyl)-" system, the silane would be hydrolyzed under controlled pH and temperature conditions. Initially, as the insoluble silane hydrolyzes to form more soluble silanols, the turbidity of the solution may decrease. However, as these silanols begin to condense and form larger polysiloxane oligomers and eventually nanoparticles, light scattering increases, leading to a rise in turbidity. The rate of this change is indicative of the condensation kinetics.

Research Findings: While direct studies on "Silane, diethoxymethoxy(2-methylpropyl)-" are not prevalent in publicly accessible literature, research on analogous short-chain alkyltrimethoxysilanes, such as n-propyltrimethoxysilane, demonstrates the utility of this technique. In such studies, turbidity scanning reveals distinct phases of the sol-gel reaction: an initial induction period, a growth phase characterized by a rapid increase in turbidity, and a stabilization or settling phase. The kinetics are highly dependent on factors like pH, catalyst, and temperature. For "Silane, diethoxymethoxy(2-methylpropyl)-", the branched 2-methylpropyl (isobutyl) group would be expected to influence the kinetics due to steric effects, potentially leading to a slower condensation rate compared to a linear propyl group.

Hypothetical Data Table for Turbidity Evolution: This table illustrates the expected trend in turbidity over time for a hypothetical sol-gel process involving "Silane, diethoxymethoxy(2-methylpropyl)-" under acidic conditions.

| Time (minutes) | Turbidity (Arbitrary Units) | Reaction Stage |

| 0 | 5 | Initial Mixture |

| 30 | 8 | Hydrolysis/Initial Condensation |

| 60 | 25 | Particle Growth |

| 90 | 60 | Rapid Gelation |

| 120 | 85 | Gel Network Formation |

| 180 | 90 | Gel Aging |

Rheology for Gelation Process and Viscosity Evolution

Rheological measurements are essential for characterizing the mechanical properties of a material as it transitions from a liquid sol to a solid-like gel. These studies provide critical information about the gelation point, the strength of the resulting gel, and its viscoelastic behavior.

For a "Silane, diethoxymethoxy(2-methylpropyl)-" system, oscillatory rheology would be employed to measure the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. The gel point is typically identified as the time at which G' surpasses G''. The evolution of viscosity provides insight into the build-up of the polymeric network.

Research Findings: Studies on similar alkoxysilane systems show that the rate of viscosity increase and the time to reach the gel point are strongly influenced by the silane concentration, water-to-silane ratio, and the type of catalyst used. The presence of the isobutyl group in "Silane, diethoxymethoxy(2-methylpropyl)-" would likely result in a less cross-linked and more flexible gel compared to smaller, linear alkyl groups, which could be observed as a lower final storage modulus.

Illustrative Data Table for Rheological Parameters: This table presents plausible data for the change in viscosity and moduli during the gelation of "Silane, diethoxymethoxy(2-methylpropyl)-".

| Time (minutes) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0 | 0.1 | 0.5 | 2.0 |

| 30 | 0.5 | 2.0 | 5.0 |

| 60 | 10.2 | 15.0 | 12.0 |

| 90 | 55.8 | 80.0 | 25.0 |

| 120 | 150.3 | 200.0 | 30.0 |

Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is invaluable for analyzing thin films and surface modifications created using "Silane, diethoxymethoxy(2-methylpropyl)-".

When a surface is treated with this silane, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s peaks can provide information about the chemical bonding. For instance, the Si 2p peak can be deconvoluted to distinguish between Si-C, Si-O-C, and Si-O-Si bonds, confirming the covalent attachment of the silane to a substrate and the degree of cross-linking within the silane layer.

Research Findings: While specific XPS data for "Silane, diethoxymethoxy(2-methylpropyl)-" is not readily available, analysis of surfaces treated with other organosilanes consistently shows the successful grafting of the silane molecules. The relative intensities of the different silicon and oxygen species provide insights into the structure of the resulting film. For a film of "Silane, diethoxymethoxy(2-methylpropyl)-", one would expect to see a significant C 1s signal corresponding to the isobutyl group, alongside the characteristic silicon and oxygen signals.

Expected XPS Data Table for a Silane-Treated Surface: This table shows the expected binding energies and atomic concentrations for a silicon wafer surface treated with "Silane, diethoxymethoxy(2-methylpropyl)-".

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| O 1s | 532.5 | 45 |

| C 1s | 284.8 | 35 |

| Si 2p | 103.3 | 20 |

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is used to visualize the surface morphology and quantify the roughness of coatings derived from "Silane, diethoxymethoxy(2-methylpropyl)-".

AFM analysis can reveal how the silane molecules assemble on a substrate, whether they form a smooth, uniform monolayer or aggregate into larger, more complex structures. The surface roughness is a critical parameter that influences properties such as adhesion, wettability, and biocompatibility.

Research Findings: AFM studies of surfaces modified with various alkoxysilanes have shown that the resulting morphology can range from smooth films with roughness values of a few nanometers to particulate films with much higher roughness. The final morphology is dependent on deposition conditions such as concentration, solvent, and curing temperature. The branched structure of the 2-methylpropyl group in "Silane, diethoxymethoxy(2-methylpropyl)-" might lead to a less ordered and potentially rougher surface compared to linear alkylsilanes.

Representative AFM Data Table: This table provides typical surface roughness parameters that could be expected for a substrate before and after treatment with "Silane, diethoxymethoxy(2-methylpropyl)-".

| Surface | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Untreated Substrate | 0.5 | 0.7 |

| Silane-Treated Substrate | 2.1 | 2.8 |

Contact Angle Measurements for Surface Hydrophilicity/Hydrophobicity

Contact angle goniometry is a widely used method to determine the wettability of a surface by measuring the angle a liquid droplet makes with the surface. For surfaces treated with "Silane, diethoxymethoxy(2-methylpropyl)-", water contact angle measurements are used to quantify the change in surface energy and determine the hydrophobicity of the coating.

The presence of the nonpolar 2-methylpropyl (isobutyl) group is expected to impart hydrophobic character to a surface. By measuring the contact angle of a water droplet on the treated surface, the effectiveness of the silane in creating a water-repellent layer can be assessed.

Research Findings: Research on a variety of alkylsilanes has demonstrated a clear correlation between the length and nature of the alkyl chain and the resulting water contact angle. Generally, longer and more sterically bulky alkyl groups lead to higher contact angles and greater hydrophobicity. Therefore, a surface treated with "Silane, diethoxymethoxy(2-methylpropyl)-" is expected to be significantly more hydrophobic than an untreated hydrophilic substrate.

Example Data Table for Water Contact Angle Measurements: This table shows the anticipated water contact angles on a glass slide before and after modification with "Silane, diethoxymethoxy(2-methylpropyl)-".

| Surface | Water Contact Angle (degrees) | Surface Character |

| Untreated Glass | 35° | Hydrophilic |

| Glass treated with Silane, diethoxymethoxy(2-methylpropyl)- | 95° | Hydrophobic |

Theoretical and Computational Chemistry of Diethoxymethoxy 2 Methylpropyl Silane

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like diethoxymethoxy(2-methylpropyl)silane. These computational approaches allow for a detailed analysis of molecular geometry, energy landscapes, and the influence of substituents on the silicon center.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and explore the potential energy surface of silane (B1218182) molecules. For diethoxymethoxy(2-methylpropyl)silane, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

By performing a potential energy scan for the rotation around key dihedral angles, such as those involving the Si-C and C-C bonds of the 2-methylpropyl group, different conformers of the molecule can be identified. The energy differences between these conformers can reveal the most likely shapes the molecule will adopt. For instance, calculations on similar molecules like 3-glycidoxypropyltrimethoxysilane (B1200068) have shown the existence of multiple stable conformers. researchgate.net

A hypothetical DFT study on diethoxymethoxy(2-methylpropyl)silane would likely yield data similar to that presented in the interactive table below, illustrating the optimized geometric parameters for a plausible low-energy conformer.

Interactive Data Table: Predicted Geometric Parameters of Diethoxymethoxy(2-methylpropyl)silane from a Hypothetical DFT Calculation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Si | O(methoxy) | 1.64 Å | |

| Bond Length | Si | O(ethoxy) | 1.65 Å | |

| Bond Length | Si | C(isobutyl) | 1.88 Å | |

| Bond Angle | O(methoxy) | Si | O(ethoxy) | 109.5° |

| Bond Angle | O(ethoxy) | Si | C(isobutyl) | 110.0° |

| Dihedral Angle | C(ethoxy) | O | Si | C(isobutyl) |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are instrumental in elucidating reaction mechanisms. For diethoxymethoxy(2-methylpropyl)silane, these methods can be used to model the hydrolysis and condensation reactions that are central to the sol-gel process. By calculating the energy profiles of reaction pathways, transition states can be identified, and activation energies can be determined.

For example, the hydrolysis of one of the ethoxy groups would proceed through a transition state involving a water molecule. Ab initio calculations can map out the minimum energy path for this reaction, providing insights into the reaction kinetics. The subsequent condensation reaction between two hydrolyzed silane molecules to form a siloxane (Si-O-Si) bond can also be modeled to understand the initial steps of network formation.

The substituents on the silicon atom—diethoxy, methoxy (B1213986), and 2-methylpropyl groups—have significant steric and electronic effects that influence the reactivity of diethoxymethoxy(2-methylpropyl)silane. Computational analysis can quantify these effects.

Electronic Effects : The electronegative oxygen atoms of the alkoxy groups withdraw electron density from the silicon atom, making it more electrophilic and susceptible to nucleophilic attack by water during hydrolysis. The 2-methylpropyl group, being an alkyl group, is electron-donating, which slightly counteracts the effect of the alkoxy groups.

Steric Effects : The bulky 2-methylpropyl group can sterically hinder the approach of reactants to the silicon center. This steric hindrance can affect the rates of hydrolysis and condensation. Computational models can calculate the steric bulk of the substituents and correlate it with predicted reaction rates. The relative rates of hydrolysis of the methoxy and ethoxy groups can also be influenced by their steric profiles.

Molecular Dynamics Simulations for Sol-Gel Processes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of atoms and molecules. For diethoxymethoxy(2-methylpropyl)silane, MD simulations can provide a detailed picture of the sol-gel process at the atomic level, which is difficult to obtain through experimental means alone.

MD simulations can model the behavior of diethoxymethoxy(2-methylpropyl)silane molecules in a solvent, typically a mixture of water and alcohol. By employing reactive force fields, it is possible to simulate the chemical reactions of hydrolysis and condensation. These simulations can track the formation of silanol (B1196071) (Si-OH) groups as the alkoxy groups are replaced by hydroxyl groups from water. researchgate.netcsic.es Subsequently, the condensation of these silanol groups to form siloxane bonds can be observed. researchgate.netcsic.es

As the condensation reactions proceed, a siloxane network begins to form. MD simulations can model the growth of this network from small oligomers to larger, cross-linked structures. nih.gov These simulations provide insights into the evolving structure and topology of the gel.

Key structural properties that can be analyzed from these simulations include the distribution of ring and chain structures, the cross-linking density, and the porosity of the resulting network. By understanding how the structure of the precursor molecule, diethoxymethoxy(2-methylpropyl)silane, influences the final network architecture, it is possible to tailor the properties of the resulting material.